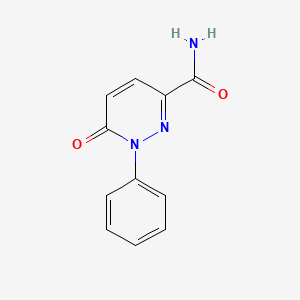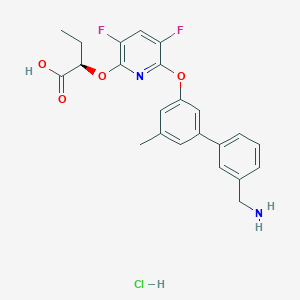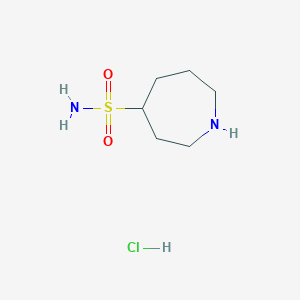
5-(1-Acetylpiperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Acetylpiperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one, also known as APO or APO-1, is a synthetic compound with potential applications in medicinal chemistry. APO belongs to the class of oxadiazolone derivatives, which have been found to have promising biological activities.
作用機序
The mechanism of action of 5-(1-Acetylpiperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and tumor growth. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of COX-2 and MMPs, as mentioned above. Physiologically, this compound has been found to reduce inflammation and pain in animal models. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
5-(1-Acetylpiperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, this compound has some limitations for lab experiments. It is a relatively new compound, which means that there is limited information available about its properties and potential applications. In addition, this compound may have some side effects that need to be further studied.
将来の方向性
There are several future directions for the research on 5-(1-Acetylpiperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one. One direction is to further explore its potential applications in medicinal chemistry, such as its use as a diagnostic tool for Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Finally, more studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials, in order to determine its potential as a therapeutic agent.
合成法
The synthesis of 5-(1-Acetylpiperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves the reaction of 1-acetylpiperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction with hydrazine hydrate to give the hydrazide intermediate. The final step involves the reaction of the hydrazide with phosgene or triphosgene to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
5-(1-Acetylpiperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one has been studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on the growth of cancer cells, such as breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. In addition, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
特性
IUPAC Name |
5-(1-acetylpiperidin-3-yl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6(13)12-4-2-3-7(5-12)8-10-11-9(14)15-8/h7H,2-5H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMMMKXFDURUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Pyrazol-1-ylpropylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358261.png)
![1-(3-fluoro-4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B7358269.png)
![N-[(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B7358277.png)
![6-[(6-methylpyridin-2-yl)methylamino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358285.png)
![1-tert-butyl-6-[[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358294.png)
![2-[3-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358303.png)
![2-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358317.png)





![3-Butyl-8-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-7-methylpurine-2,6-dione](/img/structure/B7358337.png)
![2-(6-methoxypyridin-2-yl)-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7358342.png)